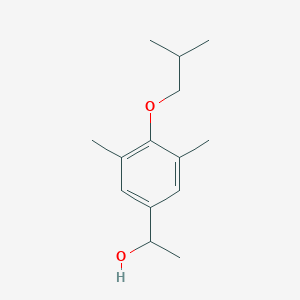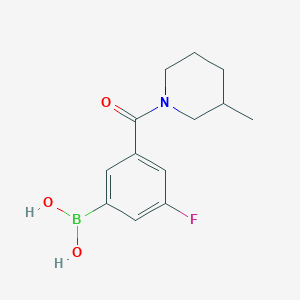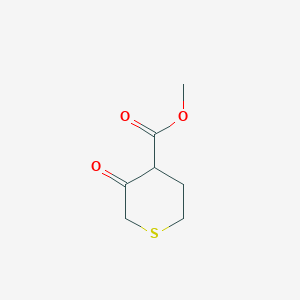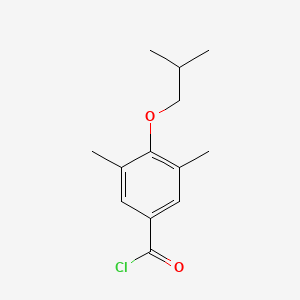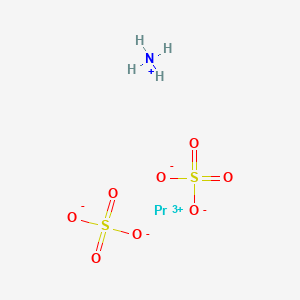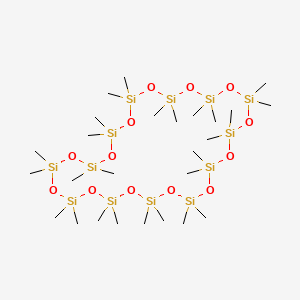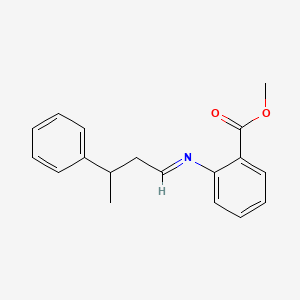
Benzoic acid, 2-((3-phenylbutylidene)amino)-, methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzoic acid, 2-((3-phenylbutylidene)amino)-, methyl ester is an organic compound with a complex structure that includes a benzoic acid core, a phenylbutylidene group, and a methyl ester functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 2-((3-phenylbutylidene)amino)-, methyl ester typically involves a multi-step process. One common method includes the condensation of benzoic acid with 3-phenylbutylideneamine, followed by esterification with methanol. The reaction conditions often require the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and advanced catalytic systems can be employed to enhance the yield and purity of the final product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also gaining traction in industrial applications.
化学反应分析
Types of Reactions
Benzoic acid, 2-((3-phenylbutylidene)amino)-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The aromatic ring in the benzoic acid core can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Nitrobenzoic acids, halogenated benzoic acids
科学研究应用
Benzoic acid, 2-((3-phenylbutylidene)amino)-, methyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and fragrances.
作用机制
The mechanism by which Benzoic acid, 2-((3-phenylbutylidene)amino)-, methyl ester exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Further research is needed to elucidate the precise molecular mechanisms involved.
相似化合物的比较
Similar Compounds
- Benzoic acid, 2-(methylamino)-, methyl ester
- Benzoic acid, 2-(ethylamino)-, methyl ester
- Benzoic acid, 2-(phenylamino)-, methyl ester
Uniqueness
Benzoic acid, 2-((3-phenylbutylidene)amino)-, methyl ester is unique due to the presence of the 3-phenylbutylidene group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and may contribute to its specific applications and effects.
属性
CAS 编号 |
144761-93-3 |
|---|---|
分子式 |
C18H19NO2 |
分子量 |
281.3 g/mol |
IUPAC 名称 |
methyl 2-(3-phenylbutylideneamino)benzoate |
InChI |
InChI=1S/C18H19NO2/c1-14(15-8-4-3-5-9-15)12-13-19-17-11-7-6-10-16(17)18(20)21-2/h3-11,13-14H,12H2,1-2H3 |
InChI 键 |
OFNNBPIYPPTUGK-UHFFFAOYSA-N |
规范 SMILES |
CC(CC=NC1=CC=CC=C1C(=O)OC)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzenesulfonamide, 4-methoxy-N-[3-(methoxymethyl)phenyl]-3-(1-piperazinyl)-](/img/structure/B12644690.png)
![N-[2-methoxy-4-(4-methylpiperazin-1-yl)-5-nitrophenyl]-4-pyrazolo[1,5-a]pyridin-3-ylpyrimidin-2-amine](/img/structure/B12644695.png)
![Benzenesulfonamide, 3-(hexahydro-1H-1,4-diazepin-1-yl)-4-methoxy-N-[3-(methoxymethyl)phenyl]-](/img/structure/B12644703.png)
